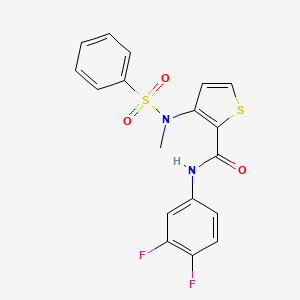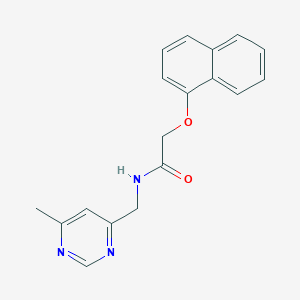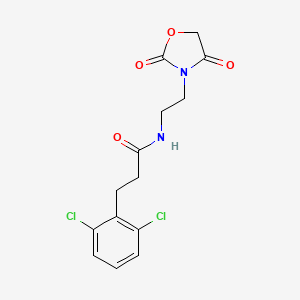
3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a dichlorophenyl group, an oxazolidinone ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,6-dichlorophenylamine, is reacted with a suitable acylating agent to form the dichlorophenyl intermediate.
Oxazolidinone Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazolidinone ring.
Amide Bond Formation: Finally, the oxazolidinone intermediate is reacted with a propanoyl chloride derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the oxazolidinone ring.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Substituted dichlorophenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications:
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways.
相似化合物的比较
Similar Compounds
- 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide
- 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)butanamide
Uniqueness
The unique combination of the dichlorophenyl group, oxazolidinone ring, and propanamide moiety in 3-(2,6-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide distinguishes it from other similar compounds. This structural uniqueness may confer specific biological activities and applications that are not observed in related compounds.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4/c15-10-2-1-3-11(16)9(10)4-5-12(19)17-6-7-18-13(20)8-22-14(18)21/h1-3H,4-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHJSDOSXVENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)CCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Fluoro-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2704357.png)
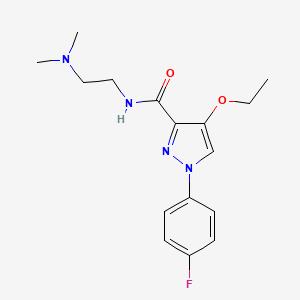
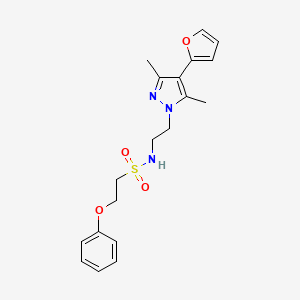
![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2704362.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)
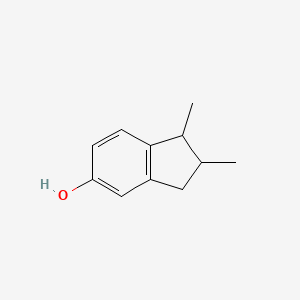
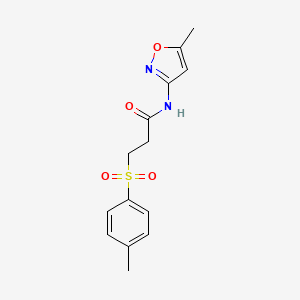
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2704371.png)
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)
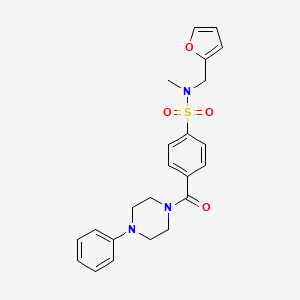
![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)
